molecular formula C19H16ClNO2 B11329643 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11329643
M. Wt: 325.8 g/mol
InChI Key: RGXDWTGXBJEKOY-UHFFFAOYSA-N
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Description

7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom. The compound also features a chloro substituent at the 7th position and a carboxamide group at the 4th position, along with a 3,4-dimethylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a suitable starting material such as 2-chlorobenzaldehyde can undergo a cyclization reaction with an appropriate reagent to form the benzoxepine ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the benzoxepine intermediate with a suitable amine, such as 3,4-dimethylaniline, under appropriate conditions to form the desired carboxamide.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction. This can be achieved by treating the intermediate compound with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research may explore the compound’s potential as a pharmaceutical agent, including its efficacy and safety in treating specific medical conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(3,4-dimethylphenyl)-4-quinazolinamine: This compound shares structural similarities with 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide, including the presence of a chloro substituent and a 3,4-dimethylphenyl group.

    7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine: Another structurally related compound with a triazoloquinazoline core.

Uniqueness

This compound is unique due to its benzoxepine ring structure, which distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-12-3-5-17(9-13(12)2)21-19(22)14-7-8-23-18-6-4-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22)

InChI Key

RGXDWTGXBJEKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2)C

Origin of Product

United States

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